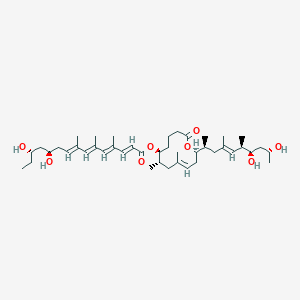
Fluo-4FF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluo-4FF is a xanthene dye. It has a role as a fluorochrome.
Scientific Research Applications
Chemical and Physiological Characterization
Fluo-4FF, along with its related dyes, plays a crucial role in cellular studies, especially in monitoring calcium concentrations. It offers brighter fluorescence emission compared to its predecessors like fluo-3, making it suitable for photometric and imaging applications such as confocal laser scanning microscopy, flow cytometry, or spectrofluorometry. Its higher emission intensity allows for use at lower intracellular concentrations, thus being less invasive (Gee et al., 2000).
Optical Recording in Cardiac Tissue
This compound is instrumental in cardiac studies. It's used for differentiating optically recorded Ca2+ transients during action potential propagation in cardiac tissue, providing insights into calcium inward currents in multicellular cardiac tissue, and aiding in assessing changes in activation/fast inactivation of these currents following pharmacological interventions (Jousset & Rohr, 2015).
Comparative Assessment in Rat Ventricular Myocytes
In the context of Ca(2+) physiology in rat ventricular myocytes, this compound and its variants like fluo-2MA and fluo-3 are frequently employed. These indicators differ in cellular loading, subcellular compartmentalization, and intracellular Ca(2+) affinity, highlighting the importance of choosing the appropriate fluo indicator based on the specific requirements of the experiment (Hagen et al., 2011).
Calibration in Skeletal Muscle
This compound's applicability extends to studying Ca2+ signaling in skeletal muscle, particularly with the Ca2+-Mag-Fluo-4 reaction. This reaction is key to understanding the kinetics of rapid muscle Ca2+ transients, thereby contributing significantly to the quantitative study of Ca2+ kinetics in various cell types (Milán et al., 2021).
Photochemical Generation and Detection
Fluo-3, a predecessor of this compound, has been pivotal in the study of photochemically generated cytosolic calcium pulses. Its ability to indicate changes in intracellular Ca2+ concentrations, along with its compatibility with UV-sensitive caged compounds, has laid the groundwork for the development and enhanced application of this compound (Kao et al., 1989).
Monitoring Cellular Calcium Concentration
Another application of this compound is in monitoring cellular calcium concentration over a wide range. This is achieved by using two fluorescent dyes with the same fluorophore but different affinities, such as Fluo-4 and this compound, to image calcium waves in cardiac myocytes (Figueroa et al., 2013).
Fluorimetry in Synthetic Polymer Studies
While not directly related to this compound, the broader field of fluorimetry, which this compound is a part of, has significant applications in the study of synthetic polymers. These techniques help in understanding the distribution of species in polymer systems, their conformational mobility, and diffusion-controlled reactions (Morawetz, 1979).
properties
Molecular Formula |
C35H26F4N2O13 |
|---|---|
Molecular Weight |
758.6 g/mol |
IUPAC Name |
2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |
InChI |
InChI=1S/C35H26F4N2O13/c36-19-2-4-23(41(14-31(48)49)15-32(50)51)35(34(19)39)53-6-5-52-28-7-16(1-3-22(28)40(12-29(44)45)13-30(46)47)33-17-8-20(37)24(42)10-26(17)54-27-11-25(43)21(38)9-18(27)33/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
InChI Key |
RWUGLXXRIOWFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)


![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)






![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)


![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)